4-Cyclopropyl-8-fluoro-5-[6-(trifluoromethyl)pyridin-3-yl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-8-fluoro-5-[6-(trifluoromethyl)pyridin-3-yl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline involves multiple steps, including the incorporation of diversity and chirality to achieve the desired metabolic stability and selectivity. The synthetic strategy typically involves the use of boron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures while ensuring the maintenance of reaction conditions and yields. The use of automated reactors and continuous flow chemistry could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-8-fluoro-5-[6-(trifluoromethyl)pyridin-3-yl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-Cyclopropyl-8-fluoro-5-[6-(trifluoromethyl)pyridin-3-yl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-8-fluoro-5-[6-(trifluoromethyl)pyridin-3-yl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline involves the inhibition of γ-secretase, an enzyme complex responsible for the production of amyloid-β peptides. By selectively inhibiting this enzyme, the compound reduces the formation of amyloid-β, which is implicated in the pathogenesis of Alzheimer’s disease . The molecular targets include the active site of γ-secretase, and the pathways involved are related to amyloid precursor protein processing.
Comparison with Similar Compounds
Similar compounds to 4-Cyclopropyl-8-fluoro-5-[6-(trifluoromethyl)pyridin-3-yl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline include:
ELND006: Another γ-secretase inhibitor with a similar structure but different substituents.
Semagacestat: A γ-secretase inhibitor that has been studied for Alzheimer’s disease treatment.
Begacestat: Another compound in the same class with distinct pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between metabolic stability and selective inhibition of amyloid-β production .
Properties
Molecular Formula |
C19H14F4N4O2S |
---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
4-cyclopropyl-8-fluoro-5-[6-(trifluoromethyl)pyridin-3-yl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline |
InChI |
InChI=1S/C19H14F4N4O2S/c20-11-3-5-15-13(7-11)17-14(9-25-26-17)18(10-1-2-10)27(15)30(28,29)12-4-6-16(24-8-12)19(21,22)23/h3-10,18H,1-2H2,(H,25,26) |
InChI Key |
LBJYPLZODCWHKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2C3=C(C4=C(N2S(=O)(=O)C5=CN=C(C=C5)C(F)(F)F)C=CC(=C4)F)NN=C3 |
Origin of Product |
United States |
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